molecular formula C10H23ClN2O2 B113011 tert-Butyl (5-aminopentyl)carbamate hydrochloride CAS No. 77835-31-5

tert-Butyl (5-aminopentyl)carbamate hydrochloride

Cat. No.: B113011
CAS No.: 77835-31-5
M. Wt: 238.75 g/mol
InChI Key: NGACMARYMMZIFV-UHFFFAOYSA-N
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Description

tert-Butyl (5-aminopentyl)carbamate hydrochloride, also known as N-Boc-cadaverine, is a chemical compound with the molecular formula C10H22N2O2. It is an alkane chain with terminal amine and Boc-protected amino groups. This compound is often used as a PROTAC linker in the synthesis of PROTACs (proteolysis-targeting chimeras) and has various applications in scientific research and industrial processes .

Biochemical Analysis

Biochemical Properties

The amine group of “tert-Butyl (5-aminopentyl)carbamate hydrochloride” is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc . This property allows it to interact with various enzymes, proteins, and other biomolecules in biochemical reactions. Specific interactions with enzymes, proteins, and other biomolecules are not reported in the available literature.

Molecular Mechanism

It is known that the compound can be used in the synthesis of PROTACs , which are designed to degrade specific proteins within cells. The specific binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression associated with this compound are not documented in the available literature.

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl (5-aminopentyl)carbamate hydrochloride can be synthesized from 1,5-diaminopentane and di-tert-butyl dicarbonate. The reaction typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may include additional purification steps such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (5-aminopentyl)carbamate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Properties

IUPAC Name

tert-butyl N-(5-aminopentyl)carbamate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2O2.ClH/c1-10(2,3)14-9(13)12-8-6-4-5-7-11;/h4-8,11H2,1-3H3,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGACMARYMMZIFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H23ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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